molecular formula C15H21N5O3S B2597723 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097918-11-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No. B2597723
CAS RN: 2097918-11-9
M. Wt: 351.43
InChI Key: QTZDGPSMUJTSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

A study conducted by Selvakumar et al. (2018) detailed the synthesis of a series of morpholine substituted sulfonamide and urea derivatives, including structures related to the compound . These derivatives were screened for their antiviral activities against an avian paramyxovirus, revealing that one of the sulfonamide derivatives demonstrated notably higher antiviral activity than Ribavirin, a commercial antiviral drug substance. This highlights the potential of such compounds in antiviral research and development (Selvakumar et al., 2018).

Reactions and Synthesis of N-Unsubstituted 1,2,3-Triazoles

Efimov et al. (2014) reported on the reactions of β-azolylenamines with sulfonyl azides leading to the synthesis of N-unsubstituted 1,2,3-triazoles and ethene-1,2-diamines. This research demonstrates the versatility of such sulfonamide derivatives in synthesizing a broad range of compounds, which could have implications in various fields including pharmaceuticals and materials science (Efimov et al., 2014).

Biological Active Sulfonamide Based Hybrid Compounds

The study by Ghomashi et al. (2022) reviews the significant pharmacological potential of sulfonamides, including derivatives similar to the compound . These sulfonamides exhibit a wide range of biological activities, such as antibacterial, anti-obesity, and antitumor effects. This comprehensive review emphasizes the importance of sulfonamide hybrids in medicinal chemistry, highlighting their diverse therapeutic applications (Ghomashi et al., 2022).

Synthesis of Sulfonamide Derivatives as Aromatase Inhibitors

Research by Pingaew et al. (2015) focused on the synthesis and evaluation of 1,2,3-triazole-based sulfonamides as aromatase inhibitors. These compounds, including structures analogous to the compound , showed significant inhibitory activity against aromatase, a key enzyme in the biosynthesis of estrogens. This study indicates the potential of such derivatives in the treatment of estrogen-dependent diseases, such as certain forms of breast cancer (Pingaew et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-9-14(10(2)23-18-9)24(21,22)19-12-5-6-13-11(7-12)8-16-15(17-13)20(3)4/h8,12,19H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDGPSMUJTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.